molecular formula C18H30NaO3S B8730605 Sodium 4-(1-ethyldecyl)benzenesulfonate

Sodium 4-(1-ethyldecyl)benzenesulfonate

Cat. No.: B8730605
M. Wt: 349.5 g/mol
InChI Key: GVGUFUZHNYFZLC-UHFFFAOYSA-N
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Description

Chemical Identity: Sodium 4-(1-ethyldecyl)benzenesulfonate, commonly known as Sodium Dodecylbenzene Sulfonate (SDBS), is an anionic surfactant with the molecular formula C₁₈H₂₉NaO₃S and a molecular weight of 348.48 g/mol . Its structure consists of a benzene ring sulfonated at the 4-position, attached to a branched dodecyl (C12) alkyl chain (1-ethyldecyl group) (Figure 1).

Properties

Molecular Formula

C18H30NaO3S

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;/h11-13,15-16H,2-10,14,17H2,1H3;

InChI Key

GVGUFUZHNYFZLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.[Na]

melting_point

>300 °C

physical_description

WHITE-TO-YELLOW SOLID IN VARIOUS FORMS.

solubility

Solubility in water, g/100ml at 25 °C: 20

Origin of Product

United States

Preparation Methods

Role of Phosphonium Catalysts

Tetra-n-butylphosphonium chloride emerges as a critical catalyst in acylation reactions, facilitating nucleophilic substitution at the phenolic oxygen of 4-hydroxybenzenesulfonate. Its phase-transfer properties enhance reagent miscibility in nonpolar solvents like xylenes, driving reactions to completion at moderate temperatures (75–85°C). Comparative studies indicate that omitting this catalyst reduces yields by 40–50%, underscoring its indispensability.

Solvent Optimization

Xylenes are favored for their high boiling point (138–144°C) and azeotropic capacity, enabling efficient water removal during the dehydration step. Substituting xylenes with toluene or petroleum ether compromises yield due to inadequate temperature stability or poor catalyst solubility.

Advanced Functionalization Strategies

Sulfonyl-Based Derivatives

Introducing sulfonyl groups via reagents like octylsulfonylacetyl chloride expands the functional diversity of benzenesulfonates. For example, sodium 4-(octylsulfonylacetoxy)benzenesulfonate is synthesized in 46% yield through refluxing with tetra-n-butylphosphonium chloride. This pathway highlights the adaptability of the core methodology to incorporate sulfur-containing moieties.

Malonate and Acetoacetate Additions

Enolate chemistry enables further functionalization. Sodium ethoxide-derived enolates of diethyl malonate react with intermediate diradicals to form C-alkylated products, though yields remain modest (19–29%). Such methods, while exploratory, suggest avenues for introducing branched alkyl chains via Michael-type additions.

Challenges in Branch-Selective Alkylation

The synthesis of sodium 4-(1-ethyldecyl)benzenesulfonate necessitates precise control over alkyl chain branching. Current literature predominantly focuses on linear alkyl variants, with limited data on ethyl-decyl branching. Potential solutions include:

  • Friedel-Crafts Alkylation : Employing 1-ethyldecyl chloride with AlCl₃ as a Lewis acid to alkylate benzene, followed by sulfonation.

  • Grignard Reactions : Utilizing 1-ethyldecyl magnesium bromide to functionalize sulfonated intermediates.

However, these approaches remain theoretical due to a lack of experimental validation in the reviewed sources.

Industrial-Scale Considerations

Cost-Efficiency of Acyl Chlorides

Linear acyl chlorides (e.g., nonanoyl, decanoyl) are commercially abundant, reducing raw material costs. In contrast, branched analogs like 1-ethyldecyl chloride require custom synthesis, escalating production expenses.

Waste Management

The azeotropic removal of water generates hydrocarbon-contaminated waste, necessitating solvent recovery systems. Patent data indicate >85% solvent recyclability in optimized setups .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(1-ethyldecyl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Surfactant in Synthesis:
Sodium 4-(1-ethyldecyl)benzenesulfonate is primarily utilized as a surfactant in the synthesis of nanoparticles. Its ability to stabilize dispersions makes it crucial in the production of various nanomaterials, enhancing their stability and functionality.

Reactions:
The compound undergoes several chemical reactions, including:

  • Oxidation: Can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: Reduced to hydrocarbons with reducing agents such as lithium aluminum hydride or hydrogen gas.
  • Substitution: Engages in substitution reactions where the sulfonate group can be replaced by other functional groups.

Biological Applications

Cell Membrane Preparation:
In biological research, this compound is employed in the preparation of cell membranes. Its surfactant properties facilitate the extraction and stabilization of membrane proteins, which are critical for studying cellular functions.

Protein Extraction:
The compound is also used in protein extraction processes, aiding in the solubilization of proteins from cellular structures. This application is vital for biochemical studies and protein characterization.

Medical Applications

Drug Delivery Systems:
this compound plays a significant role in drug delivery systems. Its surfactant properties enhance the solubility and bioavailability of poorly soluble drugs, making it an essential component in pharmaceutical formulations.

Emulsifying Agent:
In medicine, it serves as an emulsifying agent, stabilizing emulsions in various topical and injectable formulations. This ensures that active ingredients are evenly distributed and remain effective over time.

Industrial Applications

Detergents and Emulsifiers:
The compound is widely used in the formulation of detergents and emulsifiers. Its surfactant properties allow for effective cleaning and emulsification processes, making it a staple ingredient in household and industrial cleaning products .

Pesticide Formulations:
this compound is included in pesticide formulations as a surfactant, improving the spreadability and adherence of active ingredients on plant surfaces. It enhances the efficacy of pesticides by ensuring thorough coverage .

Case Study 1: Nanoparticle Synthesis

In a study on nanoparticle synthesis, this compound was utilized to stabilize gold nanoparticles. The results indicated that the surfactant significantly improved the dispersion stability of nanoparticles, leading to enhanced optical properties suitable for biomedical applications.

Case Study 2: Protein Solubilization

A research project focusing on membrane protein extraction demonstrated that this compound effectively solubilized membrane proteins from E. coli cells. The extracted proteins maintained their functional integrity, facilitating subsequent biochemical assays.

Comparison with Similar Compounds

Physicochemical Properties :

  • Physical state : Solid, soluble in water .
  • Surface activity : Exhibits strong detergency, emulsification, foaming, and dispersing properties, with an active content of 30–40% .
  • pH : ~8 in aqueous solution .

A detailed comparison of SDBS with structurally or functionally related sulfonates is provided below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Sodium 4-(1-ethyldecyl)benzenesulfonate (SDBS) C₁₈H₂₉NaO₃S 348.48 Branched C12 alkyl chain; enhances fluorescence intensity in fluorescein systems . Detergents, emulsifiers, antistatic agents.
Sodium benzenesulfonate C₆H₅SO₃Na 180.16 No alkyl chain; simpler structure. Catalyst in C–S coupling reactions (94% yield in Ni@Bpy-sp2c-COF systems) .
Sodium dodecyl sulfate (SDS) C₁₂H₂₅SO₄Na 288.38 Linear C12 chain with sulfate head; reduces fluorescein fluorescence . Protein denaturation, laboratory detergent.
Calcium dodecylbenzene sulfonate C₃₆H₅₈CaO₆S₂ 691.05 Calcium salt; higher molecular weight. Likely used in industrial emulsifiers or lubricants.
Sodium 4-tridecylbenzenesulfonate C₁₉H₃₁SO₃Na 362.50 Longer C13 alkyl chain. Specialty surfactants with enhanced hydrophobic interactions.
Sodium perfluoro(octane-1-sulfonate) C₈F₁₇SO₃Na 538.12 Fully fluorinated chain; environmentally persistent. Water- and oil-repellent coatings (regulated due to bioaccumulation risks).
4-C10-13-sec-alkyl derivatives (e.g., sodium 4-(1-methyldecyl)benzenesulfonate) C₁₇H₂₇NaO₃S 334.45 Branched C10-C13 chains; variable alkyl positions. Tailored surfactants for specific solubility requirements.
Key Research Findings

Catalytic Efficiency :

  • SDBS-based Ni@Bpy-sp2c-COF catalysts achieved 94% yield in C–S coupling reactions, outperforming homogeneous systems .
  • Sodium benzenesulfonate (lacking an alkyl chain) showed inferior catalytic performance in similar reactions .

Fluorescence Interactions :

  • SDBS and sodium laurylsulfonate enhance fluorescein fluorescence at pH 7.3–7.7, while SDS quenches fluorescence . This highlights SDBS's utility in fluorescence-based analytical methods.

Environmental Impact :

  • SDBS is biodegradable but poses risks due to its toxicity profile (e.g., R22, R41) .
  • Perfluorinated sulfonates (e.g., Sodium perfluoro(octane-1-sulfonate)) exhibit extreme environmental persistence, leading to global regulatory restrictions .

Structural Effects on Performance :

  • Alkyl chain length : Longer chains (e.g., C13 in Sodium 4-tridecylbenzenesulfonate) increase hydrophobicity, enhancing oil-in-water emulsification .
  • Branching : SDBS's 1-ethyldecyl group improves solubility in hard water compared to linear analogs like SDS .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 4-(1-ethyldecyl)benzenesulfonate, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via sulfonation of 4-(1-ethyldecyl)benzene using concentrated sulfuric acid or sulfur trioxide (SO₃), followed by neutralization with sodium hydroxide. Key parameters include controlling sulfonation temperature (50–70°C) to avoid side reactions and ensuring stoichiometric excess of SO₃ for complete conversion . Purification involves recrystallization from ethanol/water mixtures, with purity verified by HPLC (C18 column, methanol/water mobile phase) and elemental analysis .

Q. How can structural characterization be performed to confirm the alkyl chain branching and sulfonate group placement?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify branching at the 1-ethyldecyl chain (e.g., δ 0.8–1.5 ppm for methyl/methylene groups) and the aromatic sulfonate substitution (δ 7.5–8.0 ppm for para-substituted benzene) . FT-IR confirms sulfonate presence (asymmetric S=O stretch at ~1180–1200 cm⁻¹ and symmetric stretch at ~1040 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., m/z 348.4758 for [M-Na]⁻) .

Q. What experimental approaches are used to study its surfactant behavior and critical micelle concentration (CMC)?

  • Methodological Answer : Conduct surface tension measurements using a tensiometer (e.g., Du Noüy ring method) at varying concentrations. Plot surface tension vs. log[concentration] to determine CMC . Dynamic light scattering (DLS) can characterize micelle size distribution, while fluorescence spectroscopy (using pyrene as a probe) assesses micropolarity changes during micellization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CMC values across studies?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted alkylbenzene) or ionic strength variations. Perform HPLC-MS to verify purity and quantify residual reactants . Standardize buffer conditions (e.g., 0.1 M NaCl) to minimize ionic interference. Cross-validate using multiple techniques (tensiometry, conductivity) .

Q. What methodologies are effective for studying its environmental persistence and photocatalytic degradation?

  • Methodological Answer : Simulate degradation using TiO₂ nanoparticles under UV/visible light (e.g., 150 mg catalyst in 500 mL solution, 10 ppm compound). Monitor degradation via UV-Vis spectroscopy (λ_max ~250 nm for aromatic sulfonates) and LC-MS to identify intermediates (e.g., hydroxylated derivatives) . Quantify sulfate ions via ion chromatography to track desulfonation .

Q. How can its interactions with biomolecules (e.g., proteins) be evaluated for toxicity studies?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics with model proteins (e.g., bovine serum albumin). Circular dichroism (CD) assesses conformational changes in proteins. For cytotoxicity, perform MTT assays on cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .

Q. What advanced NMR techniques can elucidate dynamic behavior in aqueous solutions?

  • Methodological Answer : Employ DOSY (Diffusion-Ordered Spectroscopy) to study self-association and aggregation. ²D NOESY identifies spatial proximity between alkyl chains and aromatic rings in micellar structures . Variable-temperature NMR (25–60°C) probes thermal stability of micelles .

Q. How can its role as a template in layered double hydroxide (LDH) synthesis be optimized?

  • Methodological Answer : Co-precipitate LDHs (e.g., Co-Al LDH) in the presence of the sulfonate (molar ratio 1:2 for metal:sulfonate). Use XRD to confirm interlayer spacing expansion (~1.5 nm for sulfonate-LDHs) and TGA to quantify organic content. Adjust pH to 9–10 during synthesis to stabilize LDH structure .

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